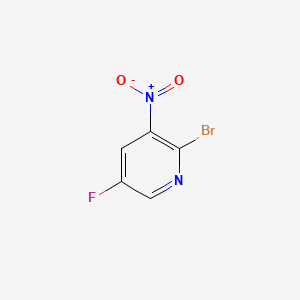

2-Bromo-5-fluoro-3-nitropyridine

Overview

Description

2-Bromo-5-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluoro-3-nitropyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another method includes the diazotization of 2-amino-5-nitropyridine followed by fluorination using hydrofluoric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position is susceptible to nucleophilic displacement due to activation by the nitro group (meta-directing) and fluorine atom (ortho/para-directing).

Key Reactions and Conditions:

Mechanistic Insight :

- The nitro group enhances electrophilicity at the 2-position, facilitating SNAr (nucleophilic aromatic substitution).

- Fluorine’s inductive effect stabilizes intermediates, improving reaction rates .

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) under controlled conditions.

Experimental Data:

| Reducing Agent | Solvent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (1 atm) | EtOH, 25°C, 6 h | 3-Amino-2-bromo-5-fluoropyridine | 90% | |

| Fe/HCl | H₂O/EtOH (1:1), reflux, 2 h | 3-Amino-2-bromo-5-fluoropyridine | 68% |

Notes :

- Catalytic hydrogenation preserves the bromine and fluorine substituents, while acidic conditions (Fe/HCl) may require careful pH control to avoid dehalogenation .

Oxidation Reactions

Oxidation is less common due to the electron-deficient aromatic ring but occurs under aggressive conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 100°C, 12 h | 3-Nitro-5-fluoropyridine-2-carboxylic acid | 45% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, followed by H₂O₂ | Oxidative ring cleavage | 30% |

Limitations :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the bromine site:

Applications :

Electrophilic Aromatic Substitution

Limited reactivity due to the electron-deficient ring, but directed substitution occurs at specific positions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Bromo-5-fluoro-3,4-dinitropyridine | 55% | |

| Sulfonation | SO₃/H₂SO₄, 150°C | 5-Fluoro-3-nitro-2-pyridinesulfonic acid | 40% |

Mechanistic Notes :

Photochemical and Thermal Stability

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Bromo-5-fluoro-3-nitropyridine is primarily used as a pharmaceutical intermediate. Its unique structure allows it to participate in several chemical reactions that lead to the formation of bioactive compounds. For example, it can undergo palladium-catalyzed coupling reactions to generate biaryl compounds, which are often found in pharmaceutical agents .

Inhibitors of Protein Arginine Methyltransferase 5

Recent studies have highlighted the potential of derivatives of this compound as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. These inhibitors are being explored for their therapeutic efficacy against tumors, indicating a promising direction for future drug development .

Agrochemical Applications

Development of Agrochemicals

The compound is also utilized in the formulation of agrochemicals. Its chemical properties make it suitable for developing new pesticides and herbicides that can target specific biological pathways in pests while minimizing environmental impact. Research is ongoing to explore its effectiveness and safety as an agrochemical agent .

Material Science Applications

Synthesis of Advanced Materials

In material science, this compound is investigated for synthesizing advanced materials with specialized electronic or optical properties. Its ability to form stable complexes with various metals makes it a candidate for creating novel materials used in electronics and photonics .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-nitropyridine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms, as well as the nitro group, contribute to its reactivity and ability to form various derivatives. The compound can act as an electrophile in nucleophilic substitution reactions, and its nitro group can participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-3-nitropyridine: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

5-Bromo-2-fluoro-3-nitropyridine: Similar structure but with different positioning of the bromine and fluorine atoms.

2-Fluoro-5-nitropyridine: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

2-Bromo-5-fluoro-3-nitropyridine is unique due to the presence of all three functional groups (bromine, fluorine, and nitro) on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Q & A

Q. Basic: What are the key considerations for the safe handling and storage of 2-Bromo-5-fluoro-3-nitropyridine in laboratory settings?

Answer:

- Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors by working in a fume hood. Implement dust suppression techniques (e.g., wet handling) to minimize airborne particles .

- Storage: Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry, and well-ventilated area. Keep away from ignition sources and incompatible substances (e.g., strong oxidizers) .

- Emergency Measures: Follow spill containment protocols (e.g., use absorbent materials) and evacuate personnel if large spills occur. Immediate decontamination of skin/eyes with water is critical .

Q. Basic: Which spectroscopic methods are most effective for characterizing this compound, and what spectral features should researchers prioritize?

Answer:

- 1H/13C NMR: Focus on aromatic proton signals (δ 8.5–9.5 ppm for nitro groups) and coupling patterns to confirm substitution positions. Fluorine-19 NMR can identify deshielding effects from the nitro group .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns (Br/F signatures) .

- IR Spectroscopy: Look for NO2 asymmetric stretching (~1520 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Q. Advanced: How can computational chemistry methods like DFT predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Answer:

- Modeling: Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate electron density maps and Fukui indices. This identifies electrophilic regions (e.g., para to nitro groups) prone to substitution .

- Transition-State Analysis: Use quantum mechanical/molecular mechanical (QM/MM) methods to simulate reaction pathways and activation energies for bromine displacement .

- Validation: Compare predicted regioselectivity with experimental results from analogous compounds (e.g., 2-Bromo-5-nitropyridine ).

Q. Advanced: What strategies can resolve contradictions in reported melting points or solubility data for halogenated nitropyridines?

Answer:

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to detect impurities (e.g., residual solvents or byproducts) that may alter physical properties .

- Polymorphism Screening: Perform differential scanning calorimetry (DSC) and X-ray crystallography to identify crystalline forms affecting melting points .

- Solvent Selection: Re-evaluate solubility in polar aprotic solvents (e.g., DMF, DMSO) under controlled temperature and agitation .

Q. Basic: What are the optimal reaction conditions for synthesizing this compound, considering nitration and halogenation steps?

Answer:

- Nitration: Use mixed acid (HNO3/H2SO4) at 0–5°C to nitrate 5-fluoro-2-bromopyridine, ensuring regioselectivity at the 3-position via meta-directing effects .

- Halogenation: Introduce bromine via electrophilic substitution using Br2/FeBr3 or N-bromosuccinimide (NBS) under radical conditions. Monitor reaction progress with TLC (silica gel, hexane/EtOAc) .

- Workup: Neutralize excess acid with NaHCO3 and purify via recrystallization (ethanol/water) or column chromatography .

Q. Advanced: How does the electron-withdrawing effect of substituents influence the regioselectivity of subsequent reactions in 3-nitropyridine derivatives?

Answer:

- Electronic Effects: The nitro group deactivates the ring and directs incoming nucleophiles to the 4-position (meta to nitro) via resonance withdrawal. Fluorine’s inductive effect further polarizes the ring .

- Quantitative Analysis: Apply Hammett σ constants to predict substituent effects. Computational studies (e.g., NBO analysis) can quantify charge distribution at reaction sites .

- Case Study: Compare reactivity with 2-Bromo-5-nitropyridine, where bromine substitution occurs preferentially at the 4-position .

Q. Basic: What emergency procedures should be followed in case of accidental exposure to this compound?

Answer:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored. Seek medical attention if symptoms persist .

- Dermal Contact: Remove contaminated clothing and wash skin with soap/water for 15 minutes. Apply emollients if irritation occurs .

- Eye Exposure: Rinse with saline solution for 20 minutes; consult an ophthalmologist .

Q. Advanced: How can kinetic studies differentiate between possible degradation pathways of this compound under varying pH conditions?

Answer:

- Experimental Design: Conduct stability studies at pH 1–13, monitoring degradation via HPLC-UV. Use pseudo-first-order kinetics to calculate rate constants .

- Mechanistic Probes: Identify hydrolytic products (e.g., denitration or defluorination) using LC-MS. Compare with DFT-predicted transition states for acid/base-catalyzed pathways .

- Environmental Impact: Assess aquatic toxicity (e.g., OECD 301D biodegradation tests) to evaluate ecological risks .

Properties

IUPAC Name |

2-bromo-5-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFDIIHIXNIWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609830 | |

| Record name | 2-Bromo-5-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652160-72-0 | |

| Record name | 2-Bromo-5-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.